
N-苄基-4-氯-N-环己基苯甲酰胺
描述
N-Benzyl-4-chloro-N-cyclohexylbenzamide is an organic compound with the CAS Number: 945714-67-0 . It is a white solid and has a molecular weight of 327.85 . It is also known as FPS-ZM1 , a high-affinity RAGE (Receptor for Advanced Glycation End products) receptor antagonist .
Molecular Structure Analysis
The linear formula of N-Benzyl-4-chloro-N-cyclohexylbenzamide is C20H22ClNO .Physical And Chemical Properties Analysis
N-Benzyl-4-chloro-N-cyclohexylbenzamide is a white solid with a boiling point of 497.6±38.0 °C . It has a density of 1.18±0.1 g/cm3 . It is soluble in DMSO (up to 35 mg/ml) or in Ethanol (up to 20 mg/ml) .科学研究应用
Alzheimer’s Disease Research
FPS-ZM1 has been shown to inhibit the binding of Aβ peptides to the Receptor for Advanced Glycation End products (RAGE) in vitro, which is implicated in the development of Alzheimer’s disease. By blocking this interaction, FPS-ZM1 can potentially reduce Aβ-induced cellular stress in cells expressing RAGE .
Diabetes Model Studies
The compound also inhibits the binding of other ligands such as S100B, AGEs, and HMGB1 to RAGE, which may be involved in long-term tissue damage mediated by RAGE in diabetes models .
Immune/Inflammatory Diseases
FPS-ZM1’s ability to block ligand-RAGE interactions suggests a role in studying immune and inflammatory diseases where RAGE-mediated pathways are implicated .
Neurovascular and Cognitive Disorders
In vivo studies have shown that FPS-ZM1 is non-toxic to mice and can cross the blood-brain barrier. It has been effective in controlling Aβ-mediated brain pathologies, related neurovascular dysfunctions, and cognitive impairments in aged APPsw/0 mice with Aβ and amyloid pathologies .
RAGE-Mediated Pathologies
As a multimodal blocker of RAGE V domain-mediated ligand binding, FPS-ZM1 has potential applications in a wide range of RAGE-mediated pathologies beyond those already mentioned .
Blood-Brain Barrier Permeability Studies
FPS-ZM1’s ability to permeate the blood-brain barrier makes it a valuable compound for studying various central nervous system diseases and evaluating therapeutic strategies that require central nervous system access .
Chemical Book - FPS-ZM1 Chemical Book - N-BENZYL-4-CHLORO-N-CYCLOHEXYLBENZAMIDE CAS Merck Millipore - RAGE Antagonist, FPS-ZM1 EMD Millipore - RAGE Antagonist, FPS-ZM1 MilliporeSigma - RAGE Antagonist, FPS-ZM1
作用机制
Target of Action
FPS-ZM1 is a high-affinity inhibitor of the receptor for advanced glycation end products (RAGE) . RAGE is a multi-ligand receptor of the immunoglobulin superfamily of cell surface molecules, which plays a key role in inflammation and oxidative stress in the brain .
Mode of Action
FPS-ZM1 blocks the binding of amyloid β (Aβ) protein to the V domain of RAGE . It inhibits Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells . FPS-ZM1 also suppresses AGEs-induced RAGE overexpression and RAGE-dependent microglial activation .
Biochemical Pathways
FPS-ZM1 affects several biochemical pathways. It attenuates AGEs-stimulated NADPH oxidase (NOX) activation and reactive oxygen species (ROS) expression . FPS-ZM1 also downregulates LPS-mediated increases in the phosphorylation levels of JAK/STAT both in vivo and in vitro . Furthermore, it suppresses the nuclear translocation of transcription factor STAT1/3/5 .
Pharmacokinetics
FPS-ZM1 is nontoxic to mice and readily crosses the blood-brain barrier (BBB) . This property allows FPS-ZM1 to exert its effects directly in the brain, where RAGE is expressed.
Result of Action
FPS-ZM1 significantly suppresses AGEs-induced RAGE overexpression, RAGE-dependent microglial activation, and the expression of downstream inflammatory mediators . It also decreases the overproduction of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase 2 (COX-2) . FPS-ZM1 elevates the levels of transcription factors nuclear-factor (erythroid-derived 2)-like 2 (Nrf2) and heme oxygenase-1 (HO-1), as well as decreases antioxidant capacity and increases production of oxidative species .
Action Environment
The action of FPS-ZM1 can be influenced by environmental factors. For instance, in a study where FPS-ZM1 was loaded into a cobalt (Co)-based MOF (zeolitic imidazolate framework-67, ZIF-67) to fabricate FPS-ZM1 encapsulated ZIF-67 (FZ@ZIF-67) nanoparticles (NPs), FZ@ZIF-67 NPs could dually deliver Co ions and FPS-ZM1 in a controlled manner for over 14 days . This suggests that the delivery method and environment can influence the action, efficacy, and stability of FPS-ZM1.
安全和危害
未来方向
FPS-ZM1 has shown potential in various studies. For instance, it has been found to lower levels of Aβ via binding to the V domain of RAGE and can block multiple mechanisms of Aβ40- and Aβ42-induced cellular stress in RAGE-expressing brain endothelium, neurons, and microglia in vitro and in vivo . It can cross the blood-brain barrier and has been shown to impair breast cancer cell invasion and metastasis .
属性
IUPAC Name |
N-benzyl-4-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKWGIBQMHSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-chloro-N-cyclohexylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of FPS-ZM1?
A1: FPS-ZM1 is a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does FPS-ZM1 interact with RAGE?
A2: FPS-ZM1 binds to the V domain of RAGE, effectively blocking the binding of RAGE ligands, such as High Mobility Group Box 1 (HMGB1) and Advanced Glycation End products (AGEs). This inhibition disrupts downstream signaling cascades. [, , , ]
Q3: What are the downstream effects of FPS-ZM1 binding to RAGE?
A3: By blocking RAGE, FPS-ZM1 inhibits the activation of several downstream signaling pathways, including:
- NF-κB: FPS-ZM1 prevents the phosphorylation of NF-κB targets, reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , , , , , , , , , ]
- Diaphanous-1 (DIAPH1): FPS-ZM1 blocks the increase in DIAPH1 levels, a key cytoplasmic hub for RAGE ligand-mediated activation of cellular signaling. []
- Nrf2/DAMP: FPS-ZM1 inhibits the activation of redox-sensitive Damage-Associated Molecular Pattern (DAMP) signaling through Nrf2, reducing oxidative stress and inflammatory responses. [, ]
- Notch1: FPS-ZM1 abrogates AGE-induced Notch1 activation, preventing epithelial-to-mesenchymal transition (EMT) and fibrosis. []
Q4: What are the potential therapeutic implications of inhibiting the RAGE pathway with FPS-ZM1?
A4: Inhibiting RAGE with FPS-ZM1 shows promise in mitigating various disease processes:
- Neuroinflammation: FPS-ZM1 reduces neuroinflammation in models of focal cerebral ischemia, Alzheimer's disease, and experimental bacterial meningitis. [, , , , , ]
- Emphysema/COPD: FPS-ZM1 reverses airspace enlargement and inflammation in emphysema models by preventing RAGE-DAMP-Nrf2 signaling. [, ]
- Diabetic Nephropathy: FPS-ZM1 ameliorates AGE-induced podocytopathy and fibrosis by blocking RAGE and downstream Notch1 activation. []
- Cardiac Hypertrophy: FPS-ZM1, similar to resveratrol, alleviates high glucose-induced cardiac hypertrophy by inhibiting RAGE-dependent NF-κB and TGF-β1/Smad3 pathways. []
Q5: What is the molecular formula and weight of FPS-ZM1?
A5: The molecular formula of FPS-ZM1 is C20H22ClNO, and its molecular weight is 327.85 g/mol.
Q6: Is there any available spectroscopic data for FPS-ZM1?
A6: While the provided research articles do not explicitly detail spectroscopic data for FPS-ZM1, its synthesis and characterization have been previously reported in the literature. Researchers interested in spectroscopic data are encouraged to consult those primary sources.
Q7: Is there information on material compatibility, stability, catalytic properties, computational modeling, structure-activity relationship, or formulation of FPS-ZM1 in the provided research?
A7: The provided research primarily focuses on the biological activity and therapeutic potential of FPS-ZM1 as a RAGE antagonist. Information regarding its material properties, catalytic activity, computational modeling, SAR, and formulation strategies is not discussed in these papers.
Q8: What information is available about the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicity, and drug delivery of FPS-ZM1?
A8: The provided research primarily focuses on pre-clinical studies using FPS-ZM1. Information regarding its SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, long-term toxicity, resistance mechanisms, and specific drug delivery strategies is limited in these papers.
- Blood-Brain Barrier Penetration: FPS-ZM1 readily crosses the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. []
- In vivo Efficacy: FPS-ZM1 demonstrates promising in vivo efficacy in various animal models, including models of focal cerebral ischemia, Alzheimer's disease, emphysema, diabetic nephropathy, and cardiac hypertrophy. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)
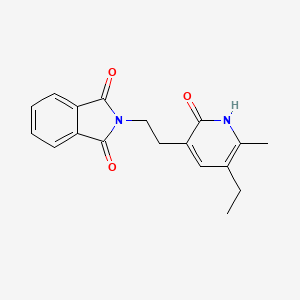
![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)
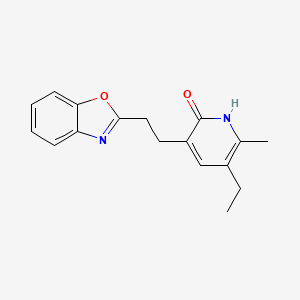
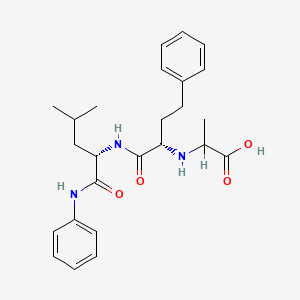

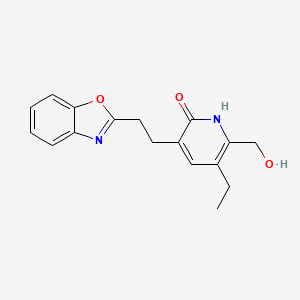
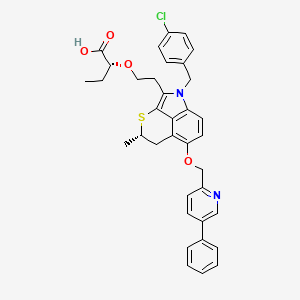
![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)

![3-[N-[(5-Ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B1673933.png)
![[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1673934.png)